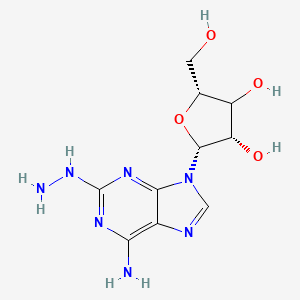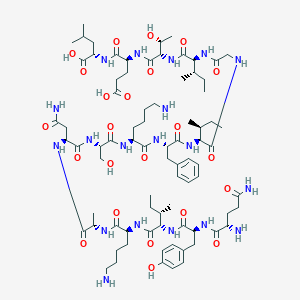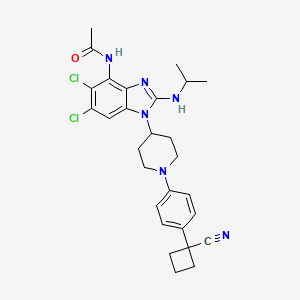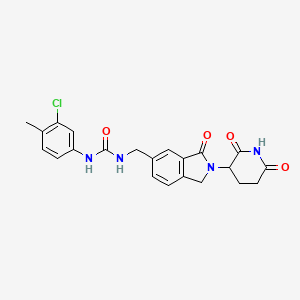
Cereblon inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cereblon inhibitor 2 is a compound that targets cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. Cereblon is a substrate receptor of the E3 ubiquitin ligase complex, which is involved in the degradation of various proteins within the cell. By inhibiting cereblon, this compound can modulate the degradation of specific proteins, making it a valuable tool in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cereblon inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary, but it generally includes the following steps:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates to form the desired this compound. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
化学反应分析
Types of Reactions: Cereblon inhibitor 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its activity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacokinetic properties.
科学研究应用
Cereblon inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used to study the ubiquitin-proteasome system and the role of cereblon in protein degradation.
Biology: Researchers use this compound to investigate the biological functions of cereblon and its interactions with other proteins.
Medicine: The compound has potential therapeutic applications in treating diseases such as multiple myeloma and other cancers by modulating protein degradation pathways.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the ubiquitin-proteasome system.
作用机制
Cereblon inhibitor 2 exerts its effects by binding to cereblon, a substrate receptor of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the degradation of specific proteins. The molecular targets of this compound include transcription factors such as Ikaros and Aiolos, which are involved in the regulation of gene expression and cell proliferation. By promoting the degradation of these proteins, this compound can inhibit the growth of cancer cells and induce apoptosis.
相似化合物的比较
Cereblon inhibitor 2 is part of a class of compounds known as cereblon modulators. Similar compounds include:
Thalidomide: An early cereblon modulator with immunomodulatory and anti-inflammatory properties.
Lenalidomide: A more potent derivative of thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another derivative with improved efficacy and reduced side effects compared to thalidomide.
Uniqueness: this compound is unique in its specific binding affinity and selectivity for cereblon. Compared to other cereblon modulators, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.
属性
分子式 |
C22H21ClN4O4 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC 名称 |
1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl]urea |
InChI |
InChI=1S/C22H21ClN4O4/c1-12-2-5-15(9-17(12)23)25-22(31)24-10-13-3-4-14-11-27(21(30)16(14)8-13)18-6-7-19(28)26-20(18)29/h2-5,8-9,18H,6-7,10-11H2,1H3,(H2,24,25,31)(H,26,28,29) |
InChI 键 |
JZFGEKDBVDHOTP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


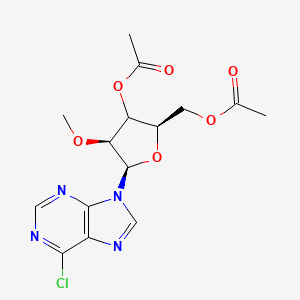
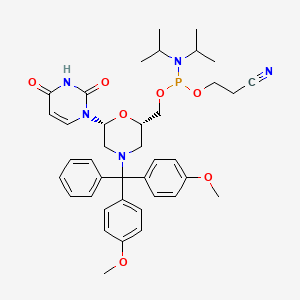
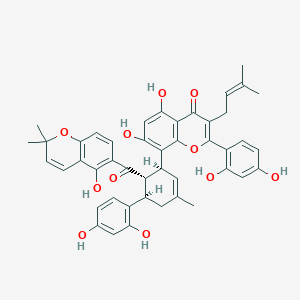
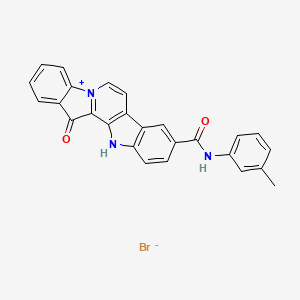
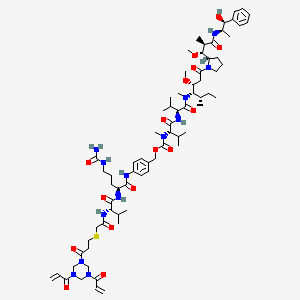
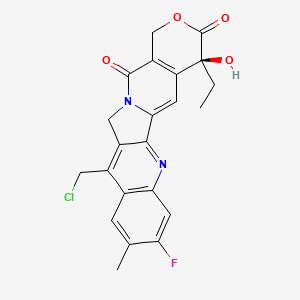
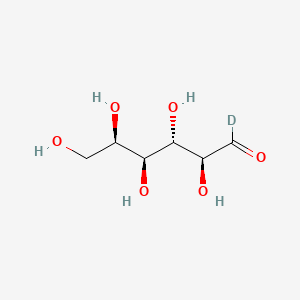
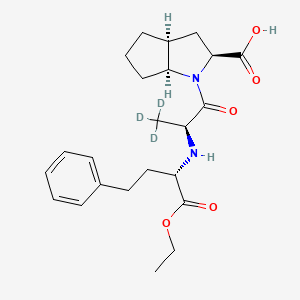
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
